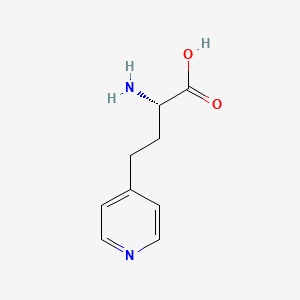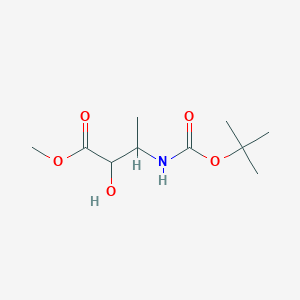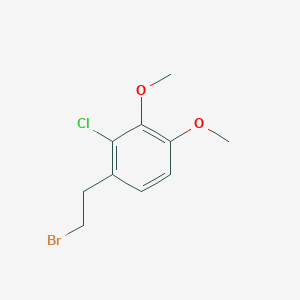
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent to produce imidazole derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazole derivatives.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Marckwald Synthesis: This method involves the reaction of nitriles with ammonia or primary amines to form imidazole derivatives.
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse applications and properties.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,9)6-7-10-4-5-11(7)3/h4-5H,6,9H2,1-3H3 |
InChI Key |
XFVSRKZMIZXALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


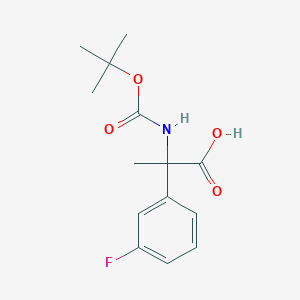
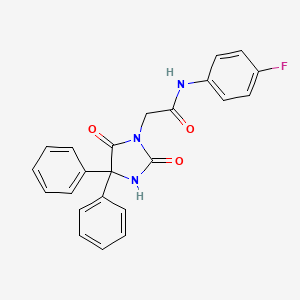


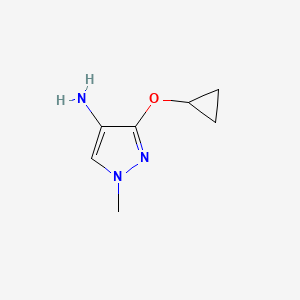
![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)


